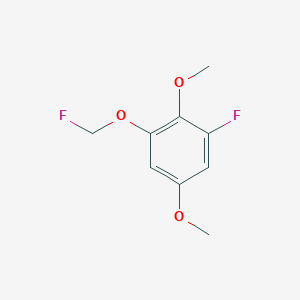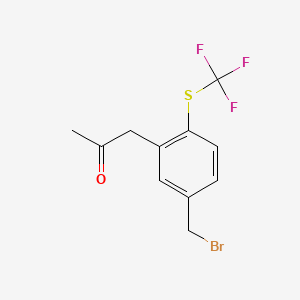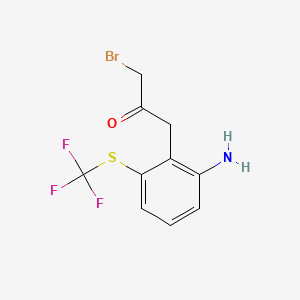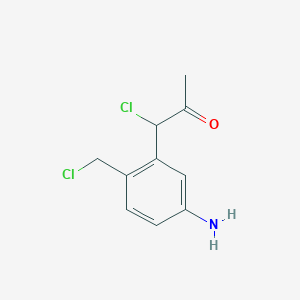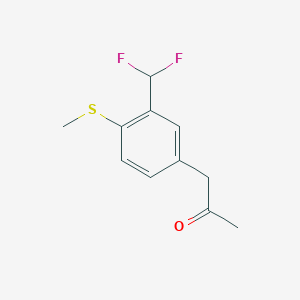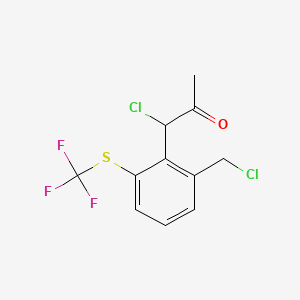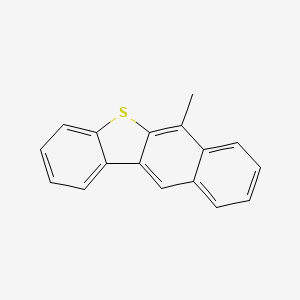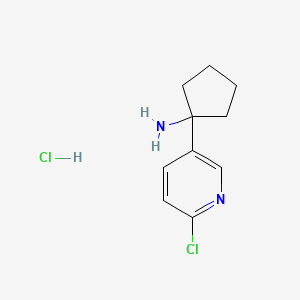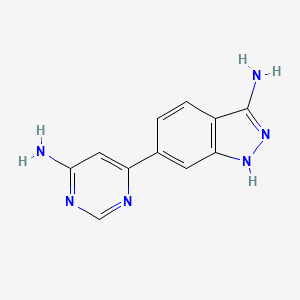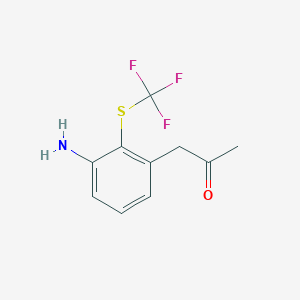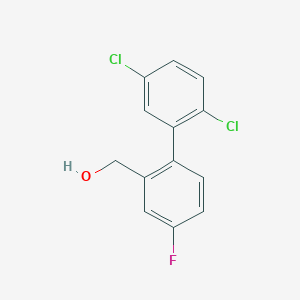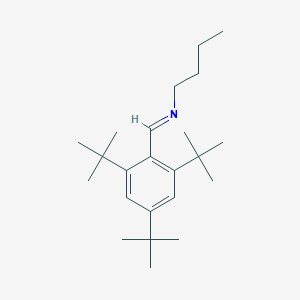
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine group attached to a phenyl ring substituted with three tert-butyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- typically involves the reaction of 1-butanamine with a suitable aldehyde or ketone derivative of 2,4,6-tris(1,1-dimethylethyl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases and solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines or hydrocarbons.
Applications De Recherche Scientifique
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tri-tert-Butylaniline: This compound shares a similar phenyl ring structure but differs in the attached amine group.
N-methyl-1-propanamine: Another amine with a simpler structure compared to 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]-.
Uniqueness
The uniqueness of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl groups. This makes it a valuable compound for specialized applications where such properties are desired.
Propriétés
Numéro CAS |
102737-67-7 |
|---|---|
Formule moléculaire |
C23H39N |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N-butyl-1-(2,4,6-tritert-butylphenyl)methanimine |
InChI |
InChI=1S/C23H39N/c1-11-12-13-24-16-18-19(22(5,6)7)14-17(21(2,3)4)15-20(18)23(8,9)10/h14-16H,11-13H2,1-10H3 |
Clé InChI |
PQVRYCBJNQVHDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
